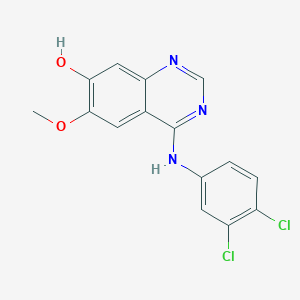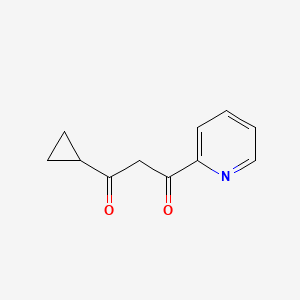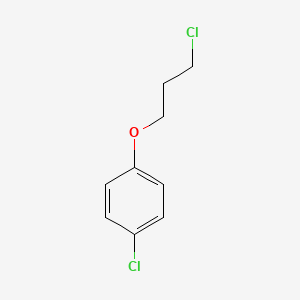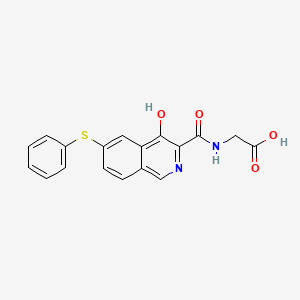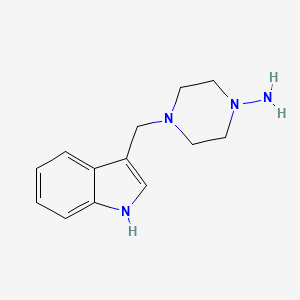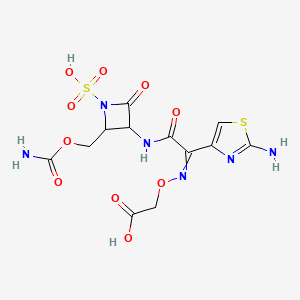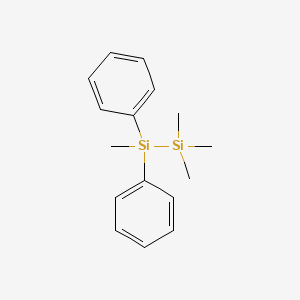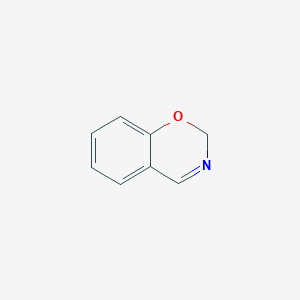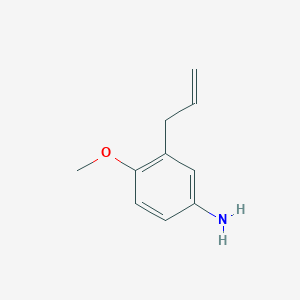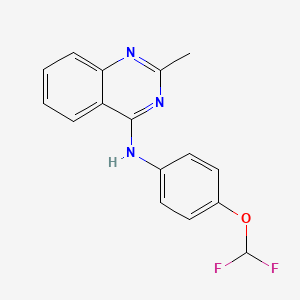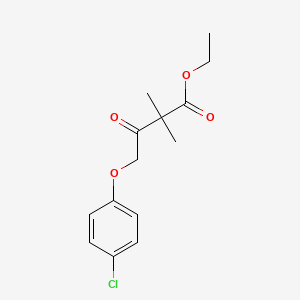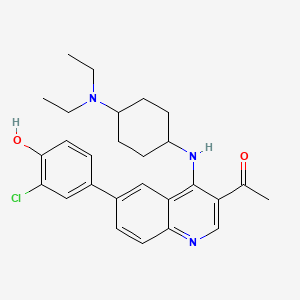
OTS447
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
OTS447 is a highly potent and selective inhibitor of FMS-like tyrosine kinase 3 (FLT3). FLT3 is one of the most frequently mutated genes in acute myeloid leukemia (AML), with activating mutations found in approximately 30% of AML patients . This compound has shown significant promise in inhibiting both FLT3-ITD and FLT3-ITD-TKD double mutants, making it a valuable compound in cancer research .
Chemical Reactions Analysis
OTS447 undergoes several types of chemical reactions, primarily focusing on its inhibitory activity against FLT3. The compound shows potent inhibitory activity with an IC50 value of 0.19 nM . The selectivity of this compound was investigated by a human kinase profile assay, where it inhibited the activity of seven human kinases by 80% or more at a concentration of 5 nM . The major products formed from these reactions include the inhibition of FLT3 autophosphorylation and the phosphorylation of downstream molecules such as STAT5, ERK, and AKT .
Scientific Research Applications
OTS447 has several scientific research applications, particularly in the field of cancer research. It has shown potent anti-proliferative effects in FLT3-ITD and wild-type AML cell lines . The compound has also demonstrated significant anti-tumor activity in mouse xenograft models . Additionally, this compound is used in the study of FLT3 signaling pathways and the development of targeted therapies for AML .
Mechanism of Action
OTS447 exerts its effects by selectively inhibiting FLT3 mutants. The compound decreases the autophosphorylation of FLT3 and the phosphorylation of downstream molecules such as STAT5, ERK, and AKT in a dose-dependent manner . This inhibition leads to the induction of apoptosis and an increase in the sub-G1 population in AML cell lines . The molecular targets and pathways involved include the FLT3 signaling pathway and its downstream effectors .
Comparison with Similar Compounds
OTS447 is unique in its potent and selective inhibition of both FLT3-ITD and FLT3-ITD-TKD double mutants . Similar compounds include gilteritinib, midostaurin, and quizartinib, which are also FLT3 inhibitors used in the treatment of AML . this compound has shown superior selectivity and potency in inhibiting FLT3 mutants compared to these compounds .
Properties
Molecular Formula |
C27H32ClN3O2 |
|---|---|
Molecular Weight |
466.0 g/mol |
IUPAC Name |
1-[6-(3-chloro-4-hydroxyphenyl)-4-[[4-(diethylamino)cyclohexyl]amino]quinolin-3-yl]ethanone |
InChI |
InChI=1S/C27H32ClN3O2/c1-4-31(5-2)21-10-8-20(9-11-21)30-27-22-14-18(19-7-13-26(33)24(28)15-19)6-12-25(22)29-16-23(27)17(3)32/h6-7,12-16,20-21,33H,4-5,8-11H2,1-3H3,(H,29,30) |
InChI Key |
OSRDFHWWFIEYDB-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1CCC(CC1)NC2=C3C=C(C=CC3=NC=C2C(=O)C)C4=CC(=C(C=C4)O)Cl |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
